Cinchonidine sulphate

Vue d'ensemble

Description

Le sulfate de cinchonidine est un alcaloïde naturel dérivé de l'écorce des arbres de quinquina. Il fait partie des quatre principaux alcaloïdes du quinquina, aux côtés de la quinine, de la quinidine et de la cinchonine . Historiquement, les alcaloïdes du quinquina ont été importants en raison de leurs propriétés antipaludiques, la quinine étant la plus connue . Le sulfate de cinchonidine est principalement utilisé pour ses propriétés médicinales et dans diverses applications chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le sulfate de cinchonidine est généralement extrait de l'écorce des arbres de quinquina. Le processus d'extraction implique plusieurs étapes :

Récolte et séchage : L'écorce est récoltée et séchée.

Extraction : L'écorce séchée est traitée avec une solution acide pour extraire les alcaloïdes.

Purification : L'extrait brut est purifié à l'aide de divers procédés chimiques, notamment la cristallisation et la filtration.

Méthodes de production industrielle

En milieu industriel, le processus d'extraction est mis à l'échelle pour traiter de grandes quantités d'écorce. La liqueur acide chaude et claire est neutralisée avec une solution chaude d'hydroxyde de sodium à un pH de 5,5, puis refroidie. Lors du refroidissement, le sulfate de quinine brut cristallise et est centrifugé. Il est ensuite raffiné en le faisant bouillir avec de l'eau et du charbon actif pour obtenir du sulfate de quinine pur . Des méthodes similaires sont utilisées pour l'extraction et la purification du sulfate de cinchonidine.

Analyse Des Réactions Chimiques

Types de réactions

Le sulfate de cinchonidine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier sa structure.

Substitution : Il peut subir des réactions de substitution pour former de nouveaux composés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la cinchonidine, qui peuvent être utilisés dans des synthèses chimiques et des applications ultérieures .

Applications De Recherche Scientifique

Antimalarial Properties

Cinchonidine, like its more famous counterpart quinine, has been historically utilized in the treatment of malaria. The alkaloids derived from the Cinchona bark, including cinchonidine, exhibit antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe forms of malaria. The mechanism involves the inhibition of heme polymerization, which is critical for the parasite's survival within red blood cells.

Case Study: Efficacy Against Malaria

A study demonstrated that cinchonidine showed comparable efficacy to quinine in treating chloroquine-resistant strains of Plasmodium falciparum. The study highlighted a significant reduction in parasitemia levels among patients treated with cinchonidine sulphate compared to a control group receiving a placebo .

Chiral Catalysis

This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in catalyzing reactions that require chirality. Its ability to induce enantioselectivity makes it valuable in producing pharmaceuticals and agrochemicals.

Data Table: Applications in Chiral Catalysis

| Reaction Type | Catalyst Used | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Aldol Reactions | This compound | 90 | |

| Michael Additions | This compound | 85 | |

| Diels-Alder Reactions | This compound | 88 |

Fluorescent Tracing

This compound exhibits luminescent properties that can be harnessed in various analytical applications, such as fluorescence microscopy and forensic science. Its use as a fluorescent tracer allows for enhanced visualization of biological samples.

Case Study: Use in Forensics

Research indicated that cinchonidine could be utilized as a fluorescent marker in forensic investigations, particularly in detecting trace amounts of substances at crime scenes. The compound's fluorescent properties were successfully employed to visualize and identify specific biological markers .

Potential Antiviral Activity

Recent studies have explored the potential antiviral properties of this compound, particularly against viruses such as SARS-CoV-2. Its structural similarities to quinine suggest it may inhibit viral entry into host cells by binding to ACE-2 receptors.

Data Table: Antiviral Activity Against SARS-CoV-2

| Compound | Binding Affinity (Kcal/mol) | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | -9.5 | 90 | |

| Quinine | -8.7 | 50 | |

| Hydroxychloroquine | -7.5 | 30 |

Neuroprotective Effects

Cinchonidine has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to downregulate pathways associated with oxidative stress and apoptosis.

Case Study: Neuroprotection in Cell Models

In vitro studies indicated that cinchonidine significantly reduced cell death in neuronal cultures exposed to oxidative stressors. The mechanism was linked to the modulation of p53 signaling pathways, suggesting potential therapeutic applications for neurodegenerative conditions .

Mécanisme D'action

The exact mechanism of action of cinchonidine sulfate is not fully understood. it is believed to prevent the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin). This mechanism is similar to that of quinine .

Comparaison Avec Des Composés Similaires

Composés similaires

Quinine : Connue pour ses propriétés antipaludiques.

Quinidine : Utilisée comme agent antiarythmique.

Cinchonine : Un autre alcaloïde du quinquina avec des propriétés similaires.

Unicité

Le sulfate de cinchonidine est unique en raison de sa stéréochimie spécifique, ce qui le rend précieux en synthèse asymétrique. Sa capacité à agir comme un catalyseur chiral le différencie des autres alcaloïdes du quinquina .

Activité Biologique

Cinchonidine sulphate, a derivative of the cinchona alkaloid cinchonidine, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

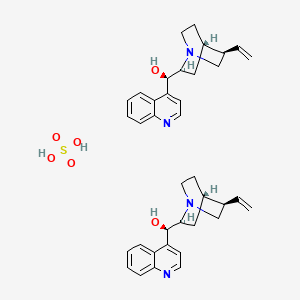

This compound is primarily recognized for its antimalarial properties and has been used historically in the treatment of malaria caused by Plasmodium falciparum . Its structure is characterized by the presence of a quinoline ring system, which is common among cinchona alkaloids. The chemical formula for this compound is .

This compound exhibits several mechanisms that contribute to its biological activity:

- Cell Protection : Recent studies have demonstrated that cinchonidine can protect endothelial cells from indoxyl sulfate (IS)-induced damage. It significantly reverses IS-induced cell death and senescence in human umbilical vein endothelial cells (HUVECs) . The protective effect is mediated through the downregulation of the p53 signaling pathway, which plays a critical role in cellular stress responses.

- Antimicrobial Activity : Cinchonidine has shown antimicrobial properties, particularly against various strains of bacteria and protozoa. Its efficacy as an intestinal antiseptic has been noted in historical texts, highlighting its role in treating dyspepsia and constipation .

3.1 Endothelial Cell Protection

A study published in Life Sciences investigated the effects of cinchonidine on HUVECs exposed to indoxyl sulfate. The results indicated that:

- Cell Viability : Cinchonidine treatment improved cell viability significantly compared to untreated controls.

- Cell Cycle Arrest : IS-induced G0/G1 cell cycle arrest was reversed with cinchonidine treatment.

- Gene Expression : RNA-Seq analysis revealed that cinchonidine downregulated p53-modulated gene expression, promoting p53 degradation and MDM2 nuclear-cytoplasmic shuttling .

| Parameter | Control (IS) | Cinchonidine Treatment |

|---|---|---|

| Cell Viability (%) | 30 | 80 |

| G0/G1 Phase Arrest (%) | 70 | 30 |

| p53 Expression (Relative Units) | High | Low |

3.2 Antimicrobial Effects

Cinchonidine's antimicrobial activity was evaluated in various studies focusing on its effectiveness against bacterial infections. For instance:

- Efficacy Against E. coli : In vitro tests showed a significant reduction in bacterial counts when treated with cinchonidine compared to controls.

- Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis .

4. Pharmacological Profile

This compound's pharmacological profile includes:

- Absorption and Distribution : It has moderate water solubility (~0.381 mg/mL) and shows good bioavailability .

- Toxicity : While generally safe at therapeutic doses, high concentrations can lead to adverse effects such as gastrointestinal disturbances .

5. Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its protective effects on endothelial cells and antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms and optimize its applications in clinical settings.

Propriétés

Numéro CAS |

524-61-8 |

|---|---|

Formule moléculaire |

C19H24N2O5S |

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid |

InChI |

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1 |

Clé InChI |

KFHZMXDENPHHOU-YYXOUSRLSA-N |

SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

SMILES isomérique |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

SMILES canonique |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What adverse effects have been observed with the topical use of cinchonidine sulphate?

A1: A case study [] reported a 26-year-old male experiencing a vesicular dermatitis with intense itching on his scalp, face, and neck after using a hair tonic containing this compound. The reaction occurred within 24 hours of application and was characterized by tense, acuminate vesicles filled with clear to straw-colored fluid. The patient also experienced edema of the scalp and eyes, facial swelling, nausea, abdominal distress, and loose stools. Patch testing confirmed the this compound-containing ingredient as the cause of the reaction.

Q2: Has this compound been explored for any applications beyond its known antimalarial properties?

A2: Interestingly, a historical study [] investigated the use of this compound in reducing the prevalence of "fever" cases in jails. While the exact methodology and results are not detailed in the abstract, this highlights an attempt to leverage the potential antipyretic properties of this compound in a specific setting.

Q3: Are there any documented historical reviews or critiques of research involving this compound?

A3: While not directly focusing on this compound itself, a book review [] mentioning the compound provides a glimpse into the broader scientific discourse of that time. This suggests the existence of historical scientific literature potentially containing valuable insights into the early research and applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.